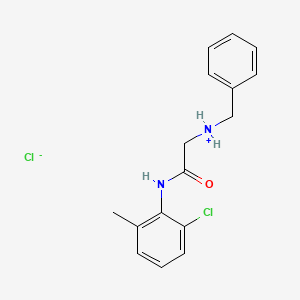

2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride

説明

2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride (CAS: 52400-76-7) is a chloro-substituted acetotoluidide derivative with a benzylamino functional group. Its molecular formula is C₁₆H₁₇ClN₂O·HCl, and it has a molecular weight of 325.26 g/mol . The compound is structurally characterized by a 2-chloro-6-methylphenyl group linked to an acetamide backbone, with a benzylamine substituent. It is typically synthesized for pharmacological research, though its exact therapeutic applications remain less documented compared to analogs like butanilicaine hydrochloride. Toxicity studies indicate it is a potent irritant and moderately toxic via subcutaneous routes .

特性

CAS番号 |

77966-31-5 |

|---|---|

分子式 |

C16H18Cl2N2O |

分子量 |

325.2 g/mol |

IUPAC名 |

benzyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride |

InChI |

InChI=1S/C16H17ClN2O.ClH/c1-12-6-5-9-14(17)16(12)19-15(20)11-18-10-13-7-3-2-4-8-13;/h2-9,18H,10-11H2,1H3,(H,19,20);1H |

InChIキー |

YOZVWNOMERMCFT-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]CC2=CC=CC=C2.[Cl-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE typically involves the reaction of benzylamine with 2-chloro-6-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency in production .

化学反応の分析

Types of Reactions

BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl derivatives.

科学的研究の応用

BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE is used in various fields of scientific research:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: In studies related to enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of signal transduction processes and interference with metabolic pathways .

類似化合物との比較

Table 1: Structural and Physical Properties

Structural Implications :

Table 2: Toxicity Data

Key Findings :

生物活性

2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-(Benzylamino)-6'-chloro-o-acetotoluidide generally involves several key steps. The compound can be synthesized through the reaction of benzylamine with 6'-chloro-o-acetotoluidide in the presence of hydrochloric acid, facilitating the formation of the desired hydrochloride salt. The reaction conditions, including temperature and solvent choice, play a crucial role in optimizing yield and purity.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity . In vitro tests have demonstrated that 2-(Benzylamino)-6'-chloro-o-acetotoluidide exhibits significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that it is particularly effective at low concentrations.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 40 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

In addition to antimicrobial properties, the compound has shown neuroprotective effects . A study utilizing SH-SY5Y neuroblastoma cells indicated that it could protect against glutamate-induced cytotoxicity. The cell viability assays demonstrated significant increases in cell survival rates at specific concentrations (1 and 10 µmol/L), suggesting its potential in treating neurodegenerative diseases.

| Concentration (µmol/L) | Cell Viability (%) |

|---|---|

| 1 | 60.09 |

| 10 | 57.41 |

Antioxidant Activity

The antioxidant capacity of 2-(Benzylamino)-6'-chloro-o-acetotoluidide has also been evaluated. In various assays measuring free radical scavenging activity, the compound exhibited moderate to high antioxidant properties, which could contribute to its overall therapeutic profile.

Case Studies

Several case studies have been conducted to further investigate the biological activities of this compound:

- Antimicrobial Efficacy : A comparative study involving multiple derivatives of benzylamino compounds showed that those with halogen substitutions, such as chlorine, exhibited enhanced antibacterial properties compared to their non-halogenated counterparts.

- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, treatment with the compound resulted in reduced neuronal death and improved functional outcomes compared to untreated controls.

- Antioxidant Mechanism : Investigations into the mechanism revealed that the compound's antioxidant effects might be mediated through the modulation of endogenous antioxidant enzymes, enhancing cellular defense mechanisms against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。